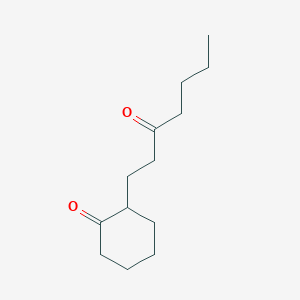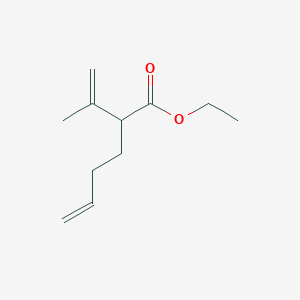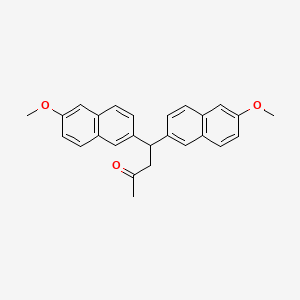
1,2-Dibromopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromopropan-2-ol is an organic compound with the molecular formula C₃H₆Br₂O. It is a dihalogenated alcohol, which means it contains two bromine atoms and one hydroxyl group. This compound is part of the vicinal dihalide family and is known for its reactivity due to the presence of both bromine atoms and the hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromopropan-2-ol can be synthesized through the bromination of propylene glycol. The reaction involves the addition of bromine to propylene glycol under controlled conditions to yield this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, this compound is produced by the bromination of propylene oxide. The reaction is conducted in the presence of a catalyst, such as iron or aluminum bromide, to enhance the reaction rate and yield. The process involves the addition of bromine to propylene oxide, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromopropan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form glycols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, when treated with strong bases like potassium hydroxide.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Potassium hydroxide in ethanol under reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of glycols.
Elimination: Formation of alkenes like propene.
Oxidation: Formation of carbonyl compounds like ketones or aldehydes.
Applications De Recherche Scientifique
1,2-Dibromopropan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, such as flame retardants and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dibromopropan-2-ol involves its reactivity with nucleophiles and bases. The presence of two bromine atoms makes it highly electrophilic, allowing it to undergo nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. The compound’s reactivity is influenced by the steric and electronic effects of the bromine atoms and the hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
1,3-Dibromopropane: Contains bromine atoms at different positions, leading to different reactivity and applications.
1,2,3-Tribromopropane: Contains an additional bromine atom, increasing its reactivity and potential toxicity.
Uniqueness
1,2-Dibromopropan-2-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo substitution, elimination, and oxidation reactions makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
138863-64-6 |
|---|---|
Formule moléculaire |
C3H6Br2O |
Poids moléculaire |
217.89 g/mol |
Nom IUPAC |
1,2-dibromopropan-2-ol |
InChI |
InChI=1S/C3H6Br2O/c1-3(5,6)2-4/h6H,2H2,1H3 |
Clé InChI |
XXDPVLXGNHEIPT-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)

![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

